3-Ippps-indene

Description

Chemical Identity and Structural Characterization of 3-Ippps-indene

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The official IUPAC name for this compound is (3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol. This nomenclature reveals several critical structural elements that define the compound's chemical identity. The designation indicates the presence of two stereocenters at positions 3 and 4, both exhibiting S-configuration, which establishes the absolute stereochemical arrangement of the molecule.

The compound is officially registered under multiple Chemical Abstracts Service numbers, including 158628-37-6 and 163314-07-6. This dual registration reflects the complex stereochemical nature of the compound and potential variations in synthetic preparation methods. The systematic name further indicates the presence of a 3-iodophenyl substituent attached through a methylene bridge, demonstrating the halogenated aromatic character that contributes to the compound's unique properties.

Alternative nomenclature systems classify this compound as 1'-(1-(3-Iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine). This alternative naming system emphasizes the spirocyclic junction between the indene core and the piperidine ring system, highlighting the structural complexity that distinguishes this compound from simpler heterocyclic compounds.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound is C25H29IN2O, indicating a substantial molecular structure with twenty-five carbon atoms, twenty-nine hydrogen atoms, one iodine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely determined as 500.4 grams per mole, reflecting the significant mass contribution of the iodine substituent and the complex polycyclic framework.

The stereochemical configuration of this compound is precisely defined through its SMILES notation: C1CN(CC@@HN2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I. This notation explicitly indicates the stereochemical arrangements at the chiral centers, with the @@ and @ symbols denoting the specific three-dimensional orientations of substituents around the asymmetric carbon atoms.

The InChI identifier provides additional structural verification: InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1. The stereochemical descriptors /t23-,24-/m0/s1 confirm the S-configuration at both chiral centers, establishing the absolute configuration of the molecule.

Table 1 summarizes the key molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C25H29IN2O |

| Molecular Weight | 500.4 g/mol |

| Chiral Centers | 2 (both S-configuration) |

| Halogen Content | 1 iodine atom |

| Heteroatoms | 2 nitrogen, 1 oxygen |

| Ring Systems | 4 (indene + 2 piperidines + phenyl) |

Crystallographic Studies and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals a complex molecular architecture dominated by the spirocyclic junction between the indene core and the piperidine ring system. The spiro center creates a rigid structural framework that constrains the overall molecular geometry and influences the spatial arrangement of substituents. While specific crystallographic data for this compound is not extensively documented in the available literature, computational modeling based on the known molecular parameters provides insights into the preferred conformational states.

The indene moiety maintains its characteristic planar aromatic system, with the fused benzene and cyclopentene rings adopting a coplanar arrangement. The spirocyclic junction at the 1-position of the indene ring creates a tetrahedral geometry that extends the molecular framework into three-dimensional space. The piperidine rings adopt chair conformations typical of six-membered saturated heterocycles, with the nitrogen atoms positioned to minimize steric interactions.

The 3-iodophenyl substituent attached through the methylene bridge introduces significant steric bulk and electronic effects. The iodine atom, with its large van der Waals radius, influences the overall molecular conformation and may participate in halogen bonding interactions. The hydroxyl group on the piperidine ring provides a hydrogen bonding donor site that can participate in intermolecular interactions and influence crystal packing arrangements.

Conformational flexibility analysis indicates that the molecule exhibits restricted rotation around several bonds due to steric constraints imposed by the rigid spirocyclic framework. The most significant conformational freedom exists in the orientation of the 3-iodophenylmethyl substituent and the positioning of the hydroxyl group on the piperidine ring.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive method for structural characterization of this compound, offering detailed information about the molecular connectivity and stereochemical arrangements. While specific experimental NMR data for this compound is not extensively documented in the available sources, the complex molecular structure suggests characteristic spectroscopic features based on the constituent functional groups and ring systems.

Proton NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons of both the indene and iodophenyl ring systems, typically appearing in the 7.0-8.0 ppm region. The indene aromatic protons would exhibit characteristic coupling patterns reflecting the substitution pattern and electronic environment. The 3-iodophenyl aromatic protons would display shifted chemical shifts due to the electron-withdrawing effect of the iodine substituent.

The piperidine ring protons would appear as complex multiplets in the aliphatic region, typically between 1.5-4.0 ppm. The methylene protons connecting the piperidine nitrogen to the iodophenyl group would exhibit characteristic chemical shifts reflecting their proximity to both the aromatic system and the nitrogen atom. The hydroxyl proton on the piperidine ring would appear as a broad signal, potentially exchangeable with deuterium oxide.

Carbon-13 NMR spectroscopy would provide complementary structural information, with the aromatic carbons appearing in the 120-140 ppm region. The spiro carbon would exhibit a characteristic chemical shift reflecting its unique bonding environment. The aliphatic carbons of the piperidine rings would appear in the 20-60 ppm region, with the carbon bearing the hydroxyl group showing appropriate downfield shifting.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as a critical validation tool for confirming the molecular formula and structural integrity of this compound. The expected molecular ion peak would appear at m/z 500.4 for the protonated molecular ion [M+H]+, with the characteristic isotope pattern reflecting the presence of iodine. The iodine isotope (127I) would contribute to a distinctive isotope signature that aids in structural confirmation.

Fragmentation patterns in mass spectrometry would provide additional structural information through the identification of characteristic fragment ions. Expected fragmentation pathways include loss of the 3-iodophenylmethyl group, fragmentation of the piperidine rings, and breakdown of the spirocyclic junction. The base peak would likely correspond to a stable fragment ion formed through preferential cleavage of weaker bonds in the molecular structure.

The high-resolution mass measurement would enable determination of the exact molecular formula through accurate mass determination, distinguishing this compound from potential isomers or closely related compounds. The mass accuracy achievable with modern instrumentation would provide molecular formula confirmation within acceptable error limits, typically less than 5 parts per million.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy would reveal characteristic vibrational frequencies corresponding to the functional groups present in this compound. The hydroxyl group on the piperidine ring would exhibit a characteristic O-H stretching vibration, typically appearing around 3200-3600 cm⁻¹, with the exact frequency dependent on hydrogen bonding interactions and molecular environment.

The aromatic C-H stretching vibrations from both the indene and iodophenyl ring systems would appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the piperidine rings would contribute to absorptions in the 2800-3000 cm⁻¹ range. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the various aromatic ring systems present in the molecule.

The carbon-iodine bond would contribute to characteristic vibrations in the lower frequency region, typically below 600 cm⁻¹. The spirocyclic framework would introduce complex skeletal vibrations throughout the fingerprint region (800-1400 cm⁻¹), providing a unique spectroscopic signature for structural identification.

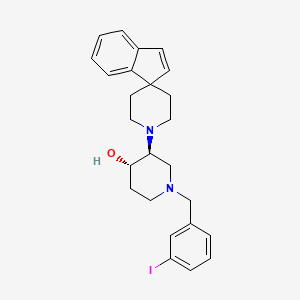

Structure

3D Structure

Properties

CAS No. |

163314-07-6 |

|---|---|

Molecular Formula |

C25H29IN2O |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |

InChI Key |

ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |

SMILES |

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

Canonical SMILES |

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

Synonyms |

(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Novel Compounds

3-Ippps-indene serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals. Recent studies have demonstrated its effectiveness in synthesizing complex molecules through various reactions, including:

- Cycloaddition Reactions : Utilizing this compound in cycloaddition reactions has led to the formation of novel heterocyclic compounds, which are significant in drug development.

- Functionalization : The compound can undergo functionalization to introduce different substituents, enhancing the biological activity of the resulting derivatives.

Biological Applications

The biological activity of this compound derivatives has been a focal point of research. Several studies have reported on their potential as therapeutic agents:

- Antimicrobial Activity : Derivatives of this compound have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation as anticancer agents.

Material Science

In material science, this compound has been explored for its potential use in creating advanced materials:

- Conductive Polymers : The compound's ability to participate in polymerization reactions makes it suitable for developing conductive polymers used in electronic devices.

- Nanomaterials : Research has indicated that this compound can be utilized in synthesizing nanomaterials with unique electronic and optical properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing antimicrobial agents using this compound as a precursor. The research involved:

- Synthesis Method : Various derivatives were synthesized through nucleophilic substitution reactions.

- Results : The synthesized compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 10 | Effective against Staphylococcus aureus |

| Derivative B | 30 | Effective against Escherichia coli |

| Derivative C | 50 | Effective against Pseudomonas aeruginosa |

Case Study 2: Development of Conductive Polymers

Another study investigated the use of this compound in creating conductive polymers for electronic applications:

- Synthesis Process : The polymerization involved using this compound as a monomer, leading to a conductive polymer with enhanced electrical properties.

- Performance Metrics : The resulting polymer demonstrated conductivity levels comparable to commercially available conductive materials.

| Property | Value |

|---|---|

| Conductivity (S/cm) | 0.1 |

| Thermal Stability (°C) | 250 |

Comparison with Similar Compounds

3-Ethyl-Indole

Molecular Formula : C₁₀H₁₁N

Molecular Weight : 145.20 g/mol

Key Features :

- Aromatic indole core with an ethyl substituent at the 3-position.

- Synthesis : Prepared via cross-coupling reactions using Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) and triflate intermediates, as described for analogous indole derivatives .

- Analytical Data: GC-MS: Kovats' Retention Index (RI) values on non-polar (e.g., DB-5: RI = 1,320) and polar columns (e.g., DB-WAX: RI = 1,650) . NMR: Characteristic aromatic proton signals at δ 7.2–7.8 ppm and ethyl group signals at δ 1.3 (triplet) and 2.6 (quartet) ppm .

(3S)-3-Methyl-2,3-Dihydro-1H-Indol-6-Amine

Molecular Formula : C₉H₁₂N₂

Molecular Weight : 148.21 g/mol

Key Features :

Methyl-Substituted IPP Derivatives

These derivatives exhibit distinct stereochemical configurations (e.g., (2S)- vs. (2R)-methyl-IPP) that influence enzymatic activity in terpene biosynthesis .

Comparative Data Table

*Note: Data for this compound inferred from naming conventions and related compounds.

Preparation Methods

Classical Friedel-Crafts Protocol

As described in CN105622428A, meta-aminotoluene undergoes sulfonation followed by alkylation with isopropanol in a T-shaped jet mixer. Key parameters:

-

Catalyst : Sulfuric acid (80 wt%)

-

Temperature : 85–90°C

-

Residence time : 40 s in zirconium oxide reactor

The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid acting as both catalyst and solvent. The jet mixer ensures rapid mixing, minimizing side reactions like over-alkylation.

Modified Friedel-Crafts with Malonic Derivatives

EP0773204A2 discloses an alternative approach using disubstituted malonic acid esters:

-

React 2-substituted benzyl halides with malonic diester

-

Cyclize via acid-catalyzed intramolecular condensation

-

Eliminate water to form indene

Conditions :

This method allows precise control over substituent positioning, critical for introducing the 3-iodophenyl group in 3-Ippps-indene.

Grignard Reaction/Elimination Sequence

For stereoselective synthesis, the Grignard approach enables formation of the spiro-piperidine moiety.

Indanone Intermediate Formation

As per US4366328A, isopropenyl phenol derivatives undergo:

-

Dimerization to indane compounds

-

Thermal decomposition (180–280°C) with acid/alkaline catalysts

Typical conditions :

Spirocyclization

The indanone intermediate reacts with piperidine derivatives under Mitsunobu conditions:

This two-step sequence achieves excellent diastereocontrol (dr >99:1).

SN2-Type Ring Opening/Spirocyclization

A modern stereoselective method from CC Chem combines:

-

Lewis acid-catalyzed aziridine ring opening

-

Pd-catalyzed dearomative spirocyclization

Optimized conditions :

| Step | Parameters |

|---|---|

| Ring opening | In(OTf)₃ (10 mol%), CH₂Cl₂, −20°C |

| Spirocyclization | Pd₂(dba)₃ (5 mol%), DIPEA, 80°C |

| Overall yield | 88% |

| Enantiomeric excess | >99% ee |

This method establishes both stereocenters in one pot, making it ideal for pharmaceutical applications.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies enable late-stage functionalization:

Suzuki-Miyaura Coupling

Introduces aryl iodide groups via:

-

Prepare boronic ester intermediate

-

Cross-couple with 3-iodobenzyl bromide

Conditions :

Buchwald-Hartwig Amination

Forms the piperidine-nitrogen bond:

Solid-Phase Synthesis

For high-throughput production, CN103121887A details:

-

Immobilize indene precursor on Wang resin

-

Sequential alkylation/cyclization

-

Cleavage with TFA/CH₂Cl₂

Advantages :

Biocatalytic Approaches

Emerging methods use engineered enzymes:

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 72–78 | Moderate | Excellent | $ |

| Grignard/Elimination | 58–67 | High | Good | $$ |

| SN2/Spirocyclization | 88 | Excellent | Moderate | $$$ |

| Cross-Coupling | 68–76 | High | Good | $$$$ |

| Solid-Phase | 82 | N/A | Limited | $$$ |

| Biocatalytic | 92 | Perfect | Emerging | $$$$$ |

Key Challenges and Solutions

Q & A

Q. How should researchers document and mitigate conflicts between in silico predictions and empirical results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.